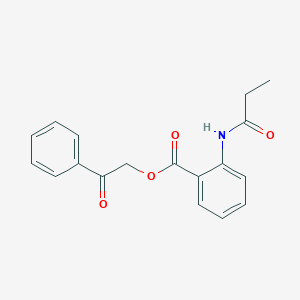

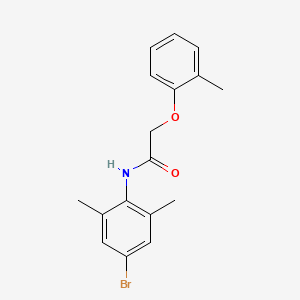

![molecular formula C15H17NO4 B5788444 2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5788444.png)

2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide" is a part of a broader class of chemicals known for their diverse pharmacological activities. These compounds are typically derived from chromen or coumarin bases, which are notable for their presence in natural products and synthetic materials. The specific functional groups and structural motifs within these molecules contribute to a wide range of chemical behaviors and biological activities.

Synthesis Analysis

The synthesis of related coumarin derivatives often involves multi-step chemical processes that can include reactions such as the condensation of salicylaldehyde with reagents to form the chromen backbone, followed by various substitutions to introduce specific functional groups like the ethyl and dimethylacetamide moieties. For instance, compounds with similar structures have been synthesized through reactions involving ethyl 3-aminocrotonate in the presence of acetic acid, leading to the formation of chromenes with diverse substituents (Reddy, Sharma, & Krupadanam, 2009).

Mécanisme D'action

Target of Action

The compound 2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide is a derivative of coumarin . Coumarin derivatives have been found to exhibit a wide range of biological activities, including antimicrobial , anti-inflammatory , and dopamine D2 receptor antagonistic activity . Therefore, the primary targets of this compound could be microbial cells, inflammatory pathways, and dopamine D2 receptors.

Mode of Action

Based on its structural similarity to other coumarin derivatives, it may interact with its targets by binding to specific receptors or enzymes, thereby modulating their activity . For instance, as a dopamine D2 receptor antagonist, it may bind to these receptors and prevent the action of dopamine, a neurotransmitter .

Biochemical Pathways

The compound may affect various biochemical pathways. As an antimicrobial agent, it could disrupt essential processes in microbial cells, leading to their death . As an anti-inflammatory agent, it may inhibit the denaturation of proteins, which is closely linked to the initiation of the inflammatory response . As a dopamine D2 receptor antagonist, it could modulate dopaminergic signaling pathways .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For instance, as an antimicrobial agent, it could lead to the death of microbial cells . As an anti-inflammatory agent, it could reduce inflammation and associated symptoms . As a dopamine D2 receptor antagonist, it could alter neuronal signaling and potentially influence behavior .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(4-ethyl-2-oxochromen-7-yl)oxy-N,N-dimethylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4/c1-4-10-7-15(18)20-13-8-11(5-6-12(10)13)19-9-14(17)16(2)3/h5-8H,4,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUIWFPFPTVEEHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

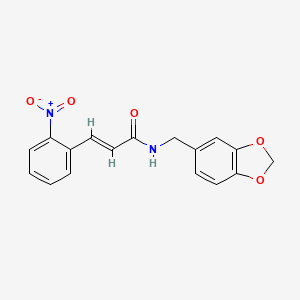

![N'-[3-({[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}methyl)-4-methoxybenzylidene]-2-(4-methoxyphenyl)acetohydrazide](/img/structure/B5788364.png)

![N-[(5-chloro-1H-indol-2-yl)methyl]-2,3-diphenylacrylamide](/img/structure/B5788372.png)

![N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-4-methoxybenzamide](/img/structure/B5788379.png)

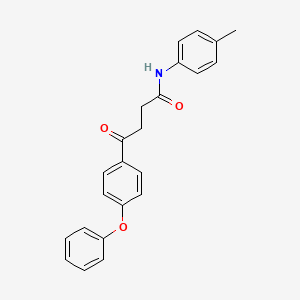

![N-[2-(4-methoxyphenyl)ethyl]-2-biphenylcarboxamide](/img/structure/B5788387.png)

![N-{3-[N-(3-pyridinylcarbonyl)ethanehydrazonoyl]phenyl}benzenesulfonamide](/img/structure/B5788409.png)

![N-methyl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5788437.png)

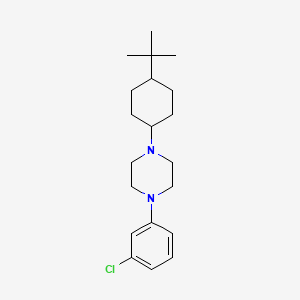

![1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-4-(diphenylmethyl)piperazine](/img/structure/B5788471.png)